1-((4-Bromophenyl)sulfonyl)azetidine

Description

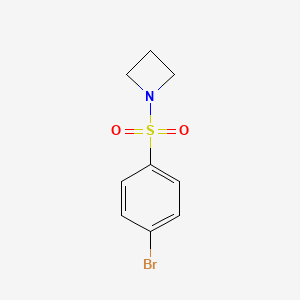

1-((4-Bromophenyl)sulfonyl)azetidine (CAS: 530081-57-3) is a sulfone-containing heterocyclic compound with the molecular formula C₉H₁₀BrNO₂S and a molecular weight of 276.15 g/mol . The structure comprises a 4-bromophenyl sulfonyl group attached to a four-membered azetidine ring. This compound is characterized by its strained azetidine ring, which may influence its reactivity and biological interactions. It is stored under dry, room-temperature conditions and is commercially available in purities up to 98% .

Key physicochemical properties include:

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIDQNAFUFFXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428429 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530081-57-3 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-((4-Bromophenyl)sulfonyl)azetidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromobenzenesulfonyl chloride and azetidine.

Reaction Conditions: The reaction between 4-bromobenzenesulfonyl chloride and azetidine is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is typically conducted at room temperature.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((4-Bromophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to different derivatives.

Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear compounds.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Bromophenyl)sulfonyl)azetidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Ring Size and Strain: The 4-membered azetidine ring introduces significant steric strain compared to 5-membered (pyrrolidine) or 6-membered (piperidine) analogues. This strain may enhance reactivity or alter binding kinetics in biological targets .

Functional Group Impact: The sulfonyl group in this compound facilitates hydrogen bonding and electrostatic interactions, a feature critical for enzyme inhibition (e.g., HDAC or JAK targets) .

Stereochemical Considerations :

- Stereoisomers of related sulfonyl-proline derivatives (e.g., 1-[(4-bromophenyl)sulfonyl]-L/D-proline methyl ester) demonstrate that chirality significantly affects selectivity. For example, the R-enantiomer of trichostatin A (TSA) inhibits HDAC1/6, while the S-enantiomer is HDAC6-selective . Though this compound lacks chiral centers, this comparison underscores the importance of stereochemistry in optimizing activity.

Biological Activity

1-((4-Bromophenyl)sulfonyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Azetidine derivatives, including this compound, are known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a four-membered azetidine ring with a sulfonyl group attached to a bromophenyl moiety. The presence of the sulfonyl group is critical for its biological activity, as it can enhance solubility and reactivity.

Antimicrobial Activity

Azetidine derivatives have been reported to exhibit various antimicrobial properties. In studies evaluating the antimicrobial potential of substituted azetidines, compounds similar to this compound have shown effectiveness against both bacterial and fungal strains:

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| 2c | Antibacterial | 6.25 | |

| 4e | Antitubercular | <6.25 |

Studies indicate that azetidines can inhibit the growth of pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis, with varying degrees of efficacy based on structural modifications.

Anti-inflammatory and Anticancer Activities

The anti-inflammatory properties of azetidine derivatives are linked to their ability to inhibit pro-inflammatory cytokines. Research has shown that certain azetidines can act as inhibitors of tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory responses:

- Anti-inflammatory Mechanism : Compounds like this compound may inhibit TNF-α converting enzyme (TACE), reducing inflammation.

In anticancer studies, azetidine derivatives have displayed cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells.

Study on Antimicrobial Activity

In a comparative study, several azetidine derivatives were screened for their antimicrobial activity against multiple strains. The results indicated that compounds with a sulfonyl group exhibited enhanced activity compared to their unsubstituted counterparts. For example:

- Compound 2c showed significant antibacterial activity with an MIC of 6.25 µg/mL against E. coli.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of azetidine derivatives, where compounds were evaluated for their ability to inhibit TNF-α production in vitro. The results demonstrated that certain derivatives could significantly reduce TNF-α levels, suggesting potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.